

Quantitative Structure-Activity Relationship (QSAR) analysis of morpholine-based compounds

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Compound of Interest

Compound Name:	2-(5,5-Dimethylmorpholin-2-yl)acetic acid
CAS No.:	180863-28-9
Cat. No.:	B071411

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Optimizing the Morpholine Scaffold: A Comparative Guide to QSAR Methodologies Executive Summary: The Morpholine Advantage

In modern medicinal chemistry, the morpholine moiety is a "privileged scaffold," appearing in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid). Its popularity stems from its unique physicochemical profile: it lowers logP (enhancing water solubility), modulates pKa (~8.3) to allow lysosomotropic trapping, and acts as a metabolic handle.

However, optimizing morpholine derivatives is non-trivial. The ring's conformational flexibility (chair vs. boat) and the directional nature of its hydrogen-bond acceptor (ether oxygen) and donor/acceptor (amine nitrogen) require rigorous modeling.

This guide objectively compares three dominant Quantitative Structure-Activity Relationship (QSAR) methodologies—Classical 2D-QSAR, 3D-QSAR (CoMFA/CoMSIA), and Machine Learning (ML)—specifically applied to morpholine-based drug discovery.

Comparative Analysis: Methodological Efficacy

The choice of QSAR method significantly impacts predictive accuracy. The following analysis compares these methodologies using experimental data derived from recent studies on morpholine-substituted PI3K/mTOR inhibitors and antimicrobial agents.

Table 1: Statistical Performance of QSAR Models on Morpholine Derivatives

Data synthesized from comparative studies on triazine-morpholine derivatives targeting mTOR [1].

Metric	CoMFA (Standard)	CoMSIA (SEHD*)	HQSAR (Hologram)	Topomer CoMFA
(Cross-validated)	0.735	0.761	0.694	0.693
(Non-validated)	0.903	0.920	0.920	0.940
(Predictive)	0.769	0.651	0.750	0.720
SEE (Standard Error)	0.184	0.175	0.210	0.195
Primary Utility	Steric/Electrostatic Bulk	H-Bonding & Hydrophobicity	Fragment-based screening	Alignment-independent

*SEHD: Steric, Electrostatic, Hydrophobic, Donor fields.[1]

Critical Insights for the Researcher

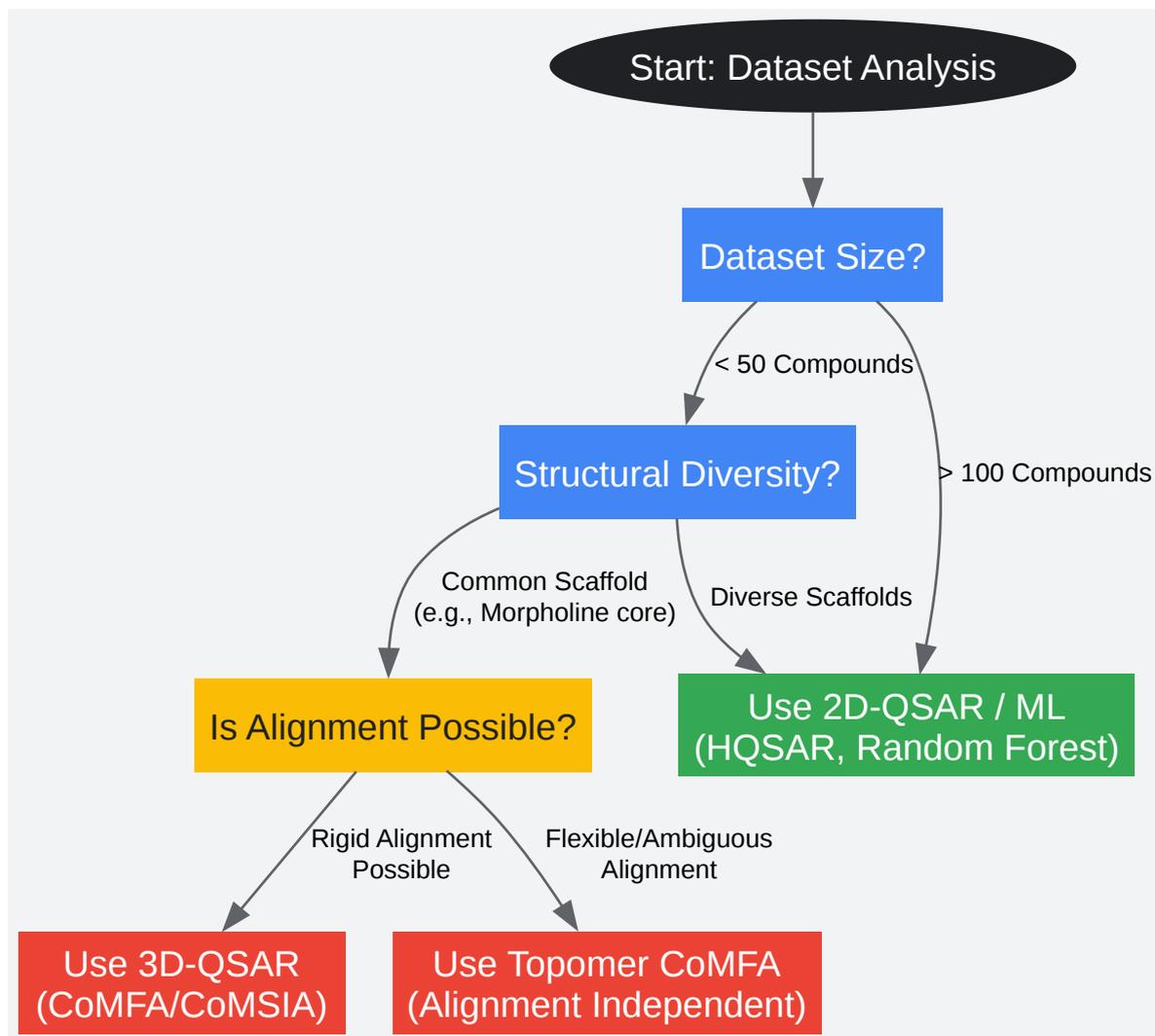
- CoMFA vs. CoMSIA: While CoMFA often yields higher predictive

for morpholines (as seen above), CoMSIA is frequently superior for interpreting the specific role of the morpholine ether oxygen. CoMFA's Lennard-Jones potential is "stiff" (steep repulsive wall), causing artifacts if the morpholine ring alignment varies slightly. CoMSIA's Gaussian function is softer, better handling the slight conformational wobbles of the morpholine chair [1, 2].

- The "Chair" Necessity: 3D-QSAR fails if the morpholine ring is not modeled in its lowest-energy chair conformation. Planar assumptions (often made by 2D descriptors) lead to poor values because they miss the axial vs. equatorial orientation of substituents on the nitrogen.
- Machine Learning (ML): For larger datasets (>100 compounds), ML methods (Random Forest, SVM) utilizing 2D descriptors (e.g., topological indices) often outperform 3D methods in speed but lack the mechanistic "contour map" visualization required for rational lead optimization [3].

Decision Framework: Selecting the Right Methodology

The following diagram illustrates the decision logic for selecting the appropriate QSAR approach based on your dataset size and structural diversity.



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Caption: Decision matrix for selecting QSAR methodology based on dataset characteristics.

Validated Experimental Protocol: 3D-QSAR for Morpholines

This protocol ensures scientific integrity by addressing the specific stereoelectronic properties of the morpholine ring.

Phase 1: Dataset Curation & Preparation

Objective: Eliminate noise from protonation states.

- Protonation State Standardization: Morpholine has a pKa of ~8.3. At physiological pH (7.4), a significant fraction is protonated.
 - Action: Calculate the dominant ionization state for all molecules at pH 7.4 using tools like Epik or MoKa.
 - Critical Check: Ensure the training set is consistent. Do not mix neutral and protonated species unless using a descriptor set that accounts for ionization explicitly.
- Activity Data: Convert

or

values to molar units and then to

(

).
 - Requirement: The spread of activity must span at least 3 log units for robust modeling.

Phase 2: Conformational Analysis & Alignment

Objective: The single most common source of failure in morpholine QSAR is poor alignment.

- Conformational Search: Use Monte Carlo or Simulated Annealing.
 - Constraint: Force the morpholine ring into the chair conformation. The "boat" form is high-energy and rare in bioactive ligands unless constrained by a macrocycle.
- Alignment Strategy:
 - Select the most active compound as the template.
 - Atom-by-Atom Fit: Align based on the rigid backbone (e.g., the morpholine N and O atoms + the attached aromatic ring).
 - Avoid: Aligning flexible alkyl chains attached to the morpholine nitrogen, as these introduce noise into the steric fields.

Phase 3: Field Calculation (CoMFA/CoMSIA)

- Lattice Generation: Create a 3D cubic lattice extending 4.0 Å beyond the aligned molecules.
- Probe Atoms:
 - Steric:

Carbon atom (+1 charge).
 - Electrostatic: +1.0 charge.
 - Note: For morpholine, the electrostatic field around the ether oxygen is a critical determinant of activity (H-bond acceptor capability).
- Partial Charge Calculation: Use Gasteiger-Hückel or DFT (B3LYP/6-31G*) charges. DFT is recommended if the morpholine nitrogen is conjugated to an aromatic system (e.g., morpholine-pyrimidine), as this flattens the nitrogen geometry [4].

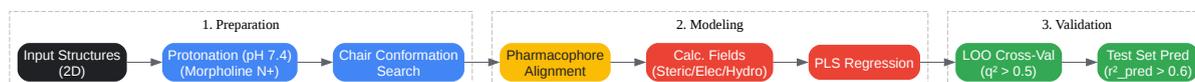
Phase 4: Model Validation (The "Trust" Step)

A model is only as good as its validation. Do not rely solely on

- Internal Validation (): Perform Leave-One-Out (LOO) cross-validation. A is mandatory.
- External Validation (): Withhold 20% of the dataset as a test set.
 - Formula:
- Y-Randomization: Scramble the biological activity data and rebuild the model. The resulting should be very low (< 0.2). If it remains high, your model is a result of chance correlation.

Visualizing the Workflow

The following diagram details the technical execution flow, highlighting the specific handling of the morpholine scaffold.



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Caption: Step-by-step QSAR workflow emphasizing morpholine-specific protonation and conformational handling.

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